

Chemical structure and properties of Metaterol (C11H17NO2)

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Compound of Interest		
Compound Name:	Metaterol	
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Metaterol (C11H17NO2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaterol, also known as isofenefrine or isopropylnoradrianol, is a sympathomimetic agent belonging to the phenethylamine class of compounds. With the molecular formula C11H17NO2, it is structurally characterized as 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol. Classified as a beta-adrenergic receptor agonist, Metaterol is of interest for its potential bronchodilator and sympathomimetic activities. This technical guide provides a comprehensive overview of the chemical structure, known properties, and generalized experimental protocols relevant to the study of Metaterol. Due to the limited availability of specific experimental data for Metaterol, this document also includes established methodologies for the synthesis, characterization, and biological evaluation of beta-adrenergic agonists, which can be adapted for the investigation of this compound.

Chemical Structure and Properties

Metaterol is a phenylethanolamine derivative with a hydroxyl group on the beta-carbon of the ethylamine side chain and a meta-hydroxyl group on the phenyl ring.

Chemical Structure:



Chemical structure of Metaterol

Table 1: Chemical Identifiers and Physicochemical Properties of Metaterol

Property	Value	Source
IUPAC Name	3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol	-
Molecular Formula	C11H17NO2	-
Molecular Weight	195.26 g/mol	-
CAS Number	3571-71-9	-
Melting Point	124-125 °C	[1]
Boiling Point	355.9 ± 27.0 °C (Predicted)	[1]
рКа	9.76 ± 0.10 (Predicted)	[1]
LogP	1.3	[2]
Solubility	Soluble in ethanol.	-

Mechanism of Action: Beta-Adrenergic Signaling Pathway

As a beta-adrenergic receptor agonist, **Metaterol** is expected to bind to and activate beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).





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Caption: General Beta-Adrenergic Signaling Pathway Activated by **Metaterol**.

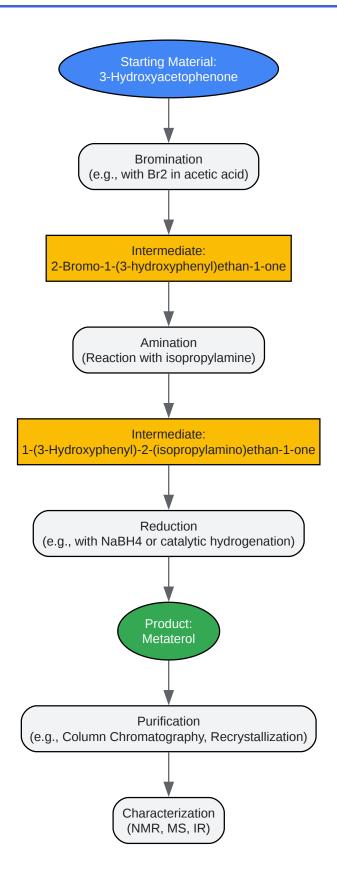
Experimental Protocols

Detailed experimental protocols specifically for **Metaterol** are not readily available in the published literature. Therefore, the following sections provide generalized methodologies for the synthesis, purification, characterization, and biological evaluation of beta-adrenergic agonists like **Metaterol**.

Synthesis of Metaterol

A plausible synthetic route for **Metaterol** (3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol) can be adapted from standard methods for the synthesis of phenylethanolamines. A generalized workflow is presented below.





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Caption: Generalized Synthetic Workflow for **Metaterol**.



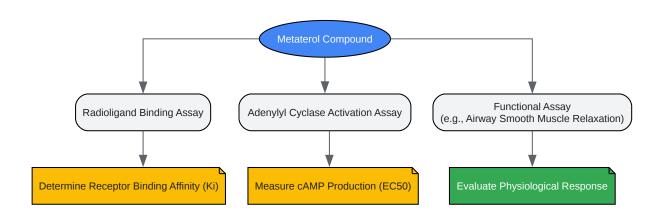
Methodology:

- Bromination of 3-Hydroxyacetophenone: 3-Hydroxyacetophenone is reacted with a
 brominating agent, such as bromine in a suitable solvent like acetic acid, to yield 2-bromo-1(3-hydroxyphenyl)ethan-1-one. The reaction is typically carried out at room temperature and
 monitored by thin-layer chromatography (TLC).
- Amination: The resulting alpha-bromoketone is then reacted with isopropylamine to substitute the bromine atom with an isopropylamino group, forming 1-(3-hydroxyphenyl)-2-(isopropylamino)ethan-1-one. This reaction is often performed in a polar solvent like ethanol or acetonitrile.
- Reduction of the Ketone: The ketone functional group is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) in methanol or through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). This step yields the final product, **Metaterol**.
- Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to obtain high-purity **Metaterol**.
- Characterization: The structure and purity of the synthesized **Metaterol** are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity Assays

The beta-adrenergic agonist activity of **Metaterol** can be evaluated using a series of in vitro assays.





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Caption: Workflow for Biological Evaluation of Metaterol.

3.2.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of **Metaterol** for beta-adrenergic receptors.

Materials:

- Membrane preparations from cells or tissues expressing beta-adrenergic receptors (e.g., HEK293 cells transfected with β 1- or β 2-adrenergic receptors).
- A radiolabeled antagonist with high affinity for beta-adrenergic receptors (e.g., [3H]dihydroalprenolol).
- Metaterol solution at various concentrations.
- Assay buffer (e.g., Tris-HCl buffer).
- Glass fiber filters.
- Scintillation cocktail and a liquid scintillation counter.
- Protocol:



- Incubate the membrane preparations with a fixed concentration of the radiolabeled antagonist and varying concentrations of **Metaterol** in the assay buffer.
- Allow the binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- The concentration of **Metaterol** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

3.2.2. Adenylyl Cyclase Activation Assay

This functional assay measures the ability of **Metaterol** to stimulate the production of cAMP.

Materials:

- Whole cells or membrane preparations expressing beta-adrenergic receptors.
- Metaterol solution at various concentrations.
- ATP (substrate for adenylyl cyclase).
- A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Protocol:

- Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.
- Add varying concentrations of **Metaterol** and incubate for a defined period.
- Terminate the reaction and lyse the cells (if using whole cells).



- Measure the concentration of cAMP in the samples using a commercial assay kit.
- Plot the concentration of cAMP produced against the concentration of Metaterol to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Toxicology and Pharmacokinetics

Specific toxicological and pharmacokinetic data for **Metaterol** are not extensively documented. General toxicological evaluation for a novel beta-adrenergic agonist would involve a tiered approach, starting with in vitro cytotoxicity assays and progressing to in vivo studies in animal models to assess acute and chronic toxicity, as well as pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

Conclusion

Metaterol (C11H17NO2) is a beta-adrenergic receptor agonist with potential therapeutic applications as a sympathomimetic and bronchodilator. This technical guide has summarized its chemical structure and properties and provided a framework of generalized experimental protocols for its synthesis, characterization, and biological evaluation. Further research is required to fully elucidate the specific pharmacological profile, signaling pathways, and safety of **Metaterol**. The methodologies outlined herein provide a solid foundation for researchers and drug development professionals to advance the scientific understanding of this compound.

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References

- 1. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase PMC [pmc.ncbi.nlm.nih.gov]



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